10-butyl-2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Description
10-Butyl-2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a pyrano[2,3-f]chromene derivative characterized by a fused chromene and dihydropyran ring system. Key structural features include:
- Butyl group at position 10, contributing to lipophilicity.
- 3,4-Dimethoxyphenyl substituent at position 2, providing electron-donating methoxy groups.
- Methyl group at position 5, enhancing steric bulk.
- Partial saturation in the pyran ring (2,3-dihydro), influencing molecular rigidity.
Properties
Molecular Formula |
C25H26O6 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
10-butyl-2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C25H26O6/c1-5-6-7-16-12-22(27)30-21-10-14(2)23-17(26)13-19(31-25(23)24(16)21)15-8-9-18(28-3)20(11-15)29-4/h8-12,19H,5-7,13H2,1-4H3 |
InChI Key |
INAWCEXECMPPAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=O)CC(O3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-butyl-2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a chromene intermediate, followed by the introduction of the butyl and dimethoxyphenyl groups through alkylation and aromatic substitution reactions. The final step often involves cyclization to form the pyranochromene structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for cyclization reactions, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
10-butyl-2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Aromatic substitution reactions can introduce new substituents onto the phenyl ring, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like nitro or amino groups onto the phenyl ring.
Scientific Research Applications
10-butyl-2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of pyranochromenes and their derivatives.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anticancer, antibacterial, and anti-inflammatory effects.
Industry: The compound’s unique structure and properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 10-butyl-2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Position 2
- Target Compound : 3,4-Dimethoxyphenyl group at position 2. The methoxy groups enhance electron density and may improve binding to biological targets via hydrogen bonding .
- Compound 16 (): 2-(2-Methoxyphenyl) substituent.
- Compound 17 () : 2-(4-Methoxyphenyl) substituent. The para-methoxy group aligns with the target’s 3,4-dimethoxy configuration but lacks the second methoxy, which could diminish electronic effects .
- Compound 6 () : 4-Phenyl group at position 2. Lacks methoxy groups, reducing polarity and altering pharmacokinetic properties .
Substituent Variations in Position 10
- Target Compound: Butyl chain at position 10.
- 3-Phenyl-10-(2,3,4-Trimethoxyphenyl) () : A bulkier trimethoxyphenyl group at position 10. The aromatic substituent may favor π-π stacking interactions in biological systems but reduce solubility .
- 8-Methyl-4-Phenyl () : Methyl group at position 8 instead of 10. Shorter alkyl chain reduces hydrophobicity .
Core Saturation and Ring Modifications
- Target Compound : 2,3-Dihydro structure in the pyran ring, limiting conformational flexibility.
- Tetrahydro-5H-Chromeno[2,3-d]Pyrimidine (): Incorporation of a pyrimidine ring expands the heterocyclic system, diversifying pharmacological targets .
Spectroscopic and Physicochemical Properties
- NMR Shifts :
- IR Stretching :
- Solubility :
- Higher logP value than methyl- or phenyl-substituted analogs due to the butyl chain.
Comparative Data Table
Biological Activity
10-butyl-2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 331.38 g/mol. The structure features a pyranochromene core which is known for various biological activities.
Anticancer Properties
Research indicates that pyranochromene derivatives exhibit significant antitumor activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .
Antimicrobial Activity
Pyranochromenes have been reported to possess antimicrobial properties. A study demonstrated that compounds with similar structural motifs effectively inhibited the growth of several bacterial strains. This suggests that 10-butyl-2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione may also exhibit such activities .
Anti-inflammatory Effects
The anti-inflammatory potential of chromene derivatives has been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This activity could provide therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death pathways.
- Antioxidant Activity : Reducing oxidative stress through free radical scavenging.
- Modulation of Signaling Pathways : Affecting pathways like NF-kB and MAPK that are crucial for inflammation and cancer progression .
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of various pyranochromene derivatives against breast cancer cells. The results showed that treatment with these compounds resulted in a significant reduction in cell viability and increased apoptotic markers compared to control groups .
Study 2: Antimicrobial Efficacy
In another investigation, a series of pyranochromenes were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited notable antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
